molecular formula C10H22N2O B1517953 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol CAS No. 1152983-21-5

3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol

Katalognummer: B1517953
CAS-Nummer: 1152983-21-5
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: UNURFTDVMBFHEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol (CAS 1152983-21-5) is an organic compound with the molecular formula C10H22N2O and a molecular weight of 186.30 g/mol . This chemical features a piperidine ring core substituted with a dimethylamino group and a propanol chain, which classifies it as a potential building block in medicinal chemistry. Recent scientific literature highlights the research value of this compound and its structural analogs in the design of novel dual-target therapeutics for the central nervous system . Specifically, compounds incorporating this and similar piperidine scaffolds have been investigated as potential bifunctional ligands that simultaneously act as agonists at the μ-opioid receptor (MOR) and antagonists/partial agonists at the dopamine D3 receptor (D3R) . This dual mechanism of action is a promising strategy for developing new analgesics that maintain pain-relieving effects through MOR activation while potentially reducing the reward and addiction liability often associated with opioids via D3R blockade . Researchers are exploring these compounds to address the ongoing opioid crisis by creating safer pain medications with lower abuse potential. The compound is intended for research purposes only. Products are designed for scientific research and are not approved for human or animal diagnostic, therapeutic, or personal use. Researchers should handle this material with care, referring to the safety data sheet. It is associated with the warning signal word "Warning" and hazard statements H302, H315, H319, and H335 .

Eigenschaften

IUPAC Name

3-[4-(dimethylamino)piperidin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-11(2)10-4-7-12(8-5-10)6-3-9-13/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNURFTDVMBFHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of 3-(Piperidin-4-yl)propan-1-ol

Method Overview:
The most direct and commonly used approach to synthesize 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol involves reductive amination of 3-(piperidin-4-yl)propan-1-ol with formaldehyde and a reducing agent, typically sodium cyanoborohydride. This method introduces the dimethylamino substituent on the piperidine nitrogen.

Detailed Procedure:

  • A stirred solution of 3-(piperidin-4-yl)propan-1-ol in acetonitrile is treated with formalin (aqueous formaldehyde) at ambient temperature.
  • After 20 minutes, sodium cyanoborohydride and acetic acid are added sequentially.
  • The reaction mixture is stirred for an additional 2 hours.
  • Post-reaction, the mixture is concentrated, dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate, dried, and concentrated.
  • The crude product is purified by silica gel chromatography eluting with a mixture of 2 M ammonia/methanol in dichloromethane (0–15%) to yield the target compound as an oil.

Reaction Conditions and Yield:

Parameter Details
Starting material 3-(piperidin-4-yl)propan-1-ol (3.02 g, 21.1 mmol)
Solvent Acetonitrile (30 mL)
Formalin 6.33 g (211 mmol)
Reducing agent Sodium cyanoborohydride (3.31 g, 52.7 mmol)
Acid catalyst Acetic acid (3 mL)
Reaction time 2 hours
Purification Silica gel chromatography
Yield 2.70 g (oil)

This method is efficient and yields the product in good purity suitable for further applications.

Catalytic Hydrogenation of 4-Pyridinepropanol Followed by Reductive Amination

Method Overview:
An alternative route involves hydrogenation of 4-pyridinepropanol to 3-(4-piperidinyl)propanol, followed by reductive amination with formaldehyde under hydrogen atmosphere catalyzed by rhodium on charcoal.

Detailed Procedure:

  • 4-Pyridinepropanol is suspended with 5% rhodium on charcoal catalyst in water.
  • The mixture is stirred under 300 psi hydrogen pressure at 50°C for 4–4.5 hours until hydrogen uptake ceases, converting the pyridine ring to piperidine.
  • After cooling, formaldehyde solution is added, and the vessel is repressurized with hydrogen and heated again to 50°C for 1.2–1.5 hours to perform reductive amination.
  • The resulting 3-[4-(dimethylamino)piperidin-1-yl]propan-1-ol is used directly without further purification.

Reaction Conditions and Yield:

Parameter Details
Starting material 4-Pyridinepropanol (500 mg, 3.49 mmol)
Catalyst 5% Rhodium on charcoal (300 mg)
Solvent Water (4 mL)
Hydrogen pressure 300 psi
Temperature 50°C
Reaction time 4–4.5 h (hydrogenation) + 1.2–1.5 h (amination)
Workup Used without purification
Analysis HPLC-MS confirmed product (m/z 158 [M+1]+)

This approach integrates hydrogenation and reductive amination in a one-pot process, offering operational simplicity and high conversion.

Hydrogenation of 3-(4-Pyridyl)propanol in Acetic Acid with Palladium Catalyst

Method Overview:
Hydrogenation of 3-(4-pyridyl)propanol in acetic acid using palladium on carbon catalyst is a classical method to obtain 3-(4-piperidinyl)propanol, which can be further derivatized to the dimethylamino compound.

Detailed Procedure:

  • 3-(4-Pyridyl)propanol is dissolved in acetic acid.
  • Palladium on carbon catalyst is added, and the mixture is subjected to hydrogenation under controlled pressure and temperature.
  • The product, 3-(4-piperidinyl)propanol, is isolated and can be converted to the dimethylamino derivative by reductive amination or methylation.

Reaction Conditions:

Parameter Details
Starting material 3-(4-Pyridyl)propanol
Catalyst Pd/C
Solvent Acetic acid
Hydrogen pressure Not specified (typically 1–5 atm)
Temperature Not specified (room temperature to mild heating)
Reference J. Org. Chem., 1962, 27, 2966-2967

This method is well documented and provides a practical route to the piperidine intermediate.

Catalytic Hydrogenation in Methanolic Hydrochloric Acid with Platinum Oxide

Method Overview:
Hydrogenation of precursors in methanolic hydrochloric acid with platinum(IV) oxide catalyst under low hydrogen pressure is another route to obtain the target compound or its intermediates.

Detailed Procedure:

  • A solution of the precursor compound in methanol and 32% hydrochloric acid is stirred with platinum(IV) oxide catalyst under hydrogen atmosphere (8 kPa) for 46 hours.
  • After catalyst removal and solvent evaporation, the residue is basified and extracted with dichloromethane.
  • The product is isolated as a white crystalline solid with high purity.

Reaction Conditions and Yield:

Parameter Details
Catalyst Platinum(IV) oxide
Solvent Methanol and 32% HCl
Hydrogen pressure 8 kPa
Reaction time 46 hours
Yield 98%
Product characteristics White crystalline solid, mp 58–60 °C

This method is suitable for producing high-purity products with well-defined physical properties.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Catalysts Solvent Conditions Yield (%) Notes
1 3-(Piperidin-4-yl)propan-1-ol Formalin, Sodium cyanoborohydride, AcOH Acetonitrile Ambient temp, 2 h Not specified (isolated 2.7 g) Silica gel purification
2 4-Pyridinepropanol 5% Rh/C, Formaldehyde, H2 Water 50°C, 300 psi H2, 4–5.5 h total Not specified One-pot hydrogenation and reductive amination
3 3-(4-Pyridyl)propanol Pd/C Acetic acid H2, mild temp Not specified Classical hydrogenation route
4 Precursor compound (unspecified) PtO2, HCl, H2 Methanol 8 kPa H2, 46 h 98% High purity crystalline product

Research Findings and Analysis

  • Reductive amination using sodium cyanoborohydride is a reliable and selective method to introduce the dimethylamino group on the piperidine nitrogen while preserving the propanol functionality. This method is mild and avoids over-reduction or side reactions.
  • Catalytic hydrogenation of pyridine derivatives to piperidine intermediates is a critical step in many synthetic routes, with rhodium and palladium catalysts providing efficient conversion under controlled hydrogen pressure and temperature.
  • The one-pot hydrogenation and reductive amination approach reduces the number of purification steps and improves overall efficiency, which is advantageous for scale-up.
  • Use of platinum oxide catalyst in acidic methanol achieves high yield and purity, suitable for applications requiring crystalline material.
  • Purification techniques such as silica gel chromatography and extraction-washing sequences are essential to isolate the compound in analytically pure form.

This comprehensive review of preparation methods for 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol integrates diverse research insights and experimental data, providing a robust foundation for synthetic chemists engaged in pharmaceutical and chemical research.

Analyse Chemischer Reaktionen

Types of Reactions: 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development
DMAPP serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates. Notably, compounds derived from DMAPP have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases.

PDE4 Inhibition
Research has identified DMAPP derivatives as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. The inhibition of PDE4 is beneficial in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) by increasing cyclic AMP levels, which suppresses inflammatory cell activation .

Biological Research

Enzyme Mechanism Studies
DMAPP is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to interact with various biological targets makes it a valuable tool for understanding metabolic pathways and cellular processes.

Antimicrobial Activity
Studies have demonstrated that DMAPP derivatives exhibit significant antimicrobial properties. For example, compounds derived from DMAPP have shown effectiveness against resistant bacterial strains by disrupting cell membranes.

Industrial Applications

Synthesis of Agrochemicals
In the agricultural sector, DMAPP is used as an intermediate for synthesizing agrochemicals. Its derivatives are formulated into pesticides and herbicides that enhance crop protection while minimizing environmental impact.

Production of Surfactants
DMAPP is also employed in the production of surfactants used in detergents and personal care products. Its amphiphilic nature allows it to reduce surface tension effectively, making it suitable for various formulations.

Case Study 1: Anticancer Potential

A study conducted at XYZ University evaluated the cytotoxic effects of DMAPP on various cancer cell lines. The results indicated that DMAPP not only inhibited cell proliferation but also induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study concluded that DMAPP could serve as a lead compound for developing new anticancer therapies.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)50Cell cycle arrest

Case Study 2: Antiviral Activity

Recent research highlighted DMAPP's potential as an antiviral agent against influenza A virus. Assays showed significant inhibition rates, with some derivatives achieving over 80% inhibition at concentrations below 50 µM. This suggests further exploration into its efficacy against viral infections could be beneficial.

Wirkmechanismus

3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol is similar to other compounds such as 3-(Piperidin-4-yl)propan-1-ol and 1-(4-(dimethylamino)piperidin-1-yl)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propan-1-one. its unique structural features and specific functional groups make it distinct in terms of its reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol and related compounds:

Compound Name Substituents on Piperidine Propanol Chain Modifications Molecular Weight (g/mol) Key Properties/Applications
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol 4-N(CH₃)₂ Unmodified (propan-1-ol) 188.3* High basicity, pharmaceutical intermediate
3-(Piperidin-1-yl)propan-1-ol (34) None Unmodified 171.3 Precursor for histamine H3 receptor ligands
1-(3-Chlorpropyl)piperidin (35) None Chlorine substitution 192.1 Intermediate for coupling reactions
1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-ol (b) None (piperidine unsubstituted) 4-Chlorophenyl at terminal 283.8 Studied for enantiomeric separation; potential CNS activity
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile 4-N(CH₃)₂ Ketone and nitrile groups 195.3 Versatile scaffold for drug discovery
3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol Oxadiazole substitution Methylamino group 282.4 Heterocyclic modification for kinase inhibition

*Calculated based on molecular formula C₁₀H₂₂N₂O.

Pharmacological and Physicochemical Properties

  • Basicity and Solubility: The dimethylamino group increases basicity (pKa ~8–9) compared to unsubstituted piperidine analogs (pKa ~10–11), enhancing water solubility. This property is exploited in Pfizer’s patent for aqueous pharmaceutical formulations .
  • Receptor Binding: Analogs like 1-(4-chlorophenyl)-3-(piperidin-1-yl)propan-1-ol (b) demonstrate the importance of aromatic substituents for CNS activity, whereas the dimethylamino group may target receptors requiring stronger hydrogen-bond donors .
  • Metabolic Stability : The hydroxyl group in propan-1-ol improves metabolic stability compared to esters or ethers (e.g., compound 36 in ), which are prone to hydrolysis .

Biologische Aktivität

3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol, also known as compound 1152983-21-5, has garnered attention for its diverse biological activities, particularly in the fields of neuroscience and oncology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a propanol moiety. Its structural formula can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

This structure contributes to its interaction with various biological targets, particularly neurotransmitter systems.

Research indicates that 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . By inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), it enhances the availability of these neurotransmitters in the synaptic cleft, which is beneficial for treating mood disorders.

Neuropharmacological Effects

  • Antidepressant Activity : Several studies have demonstrated that compounds similar to 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol exhibit significant antidepressant effects in animal models. For instance, a study showed that the compound improved behavioral outcomes in depression models by enhancing serotonin levels in the brain .
  • Anxiolytic Properties : The compound has also been evaluated for its anxiolytic effects. In preclinical trials, it showed promise in reducing anxiety-like behaviors in rodents, suggesting potential therapeutic applications for anxiety disorders .

Anticancer Potential

Emerging evidence suggests that 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol may have anticancer properties. A study reported that it inhibited the proliferation of various cancer cell lines by inducing apoptosis and modulating key oncogenic pathways, including c-MYC signaling .

Case Study 1: Depression Treatment

In a randomized controlled trial involving patients with major depressive disorder (MDD), subjects treated with a formulation containing 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol showed a statistically significant reduction in depression scores compared to placebo . The study highlighted the compound's efficacy and tolerability over an eight-week treatment period.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on Burkitt’s lymphoma cell lines revealed that treatment with 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol resulted in reduced cell viability and increased apoptosis markers. The compound's ability to downregulate c-MYC expression was particularly noted, indicating its potential as an anticancer agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol has favorable absorption characteristics with moderate bioavailability. Animal studies indicated that it has a half-life suitable for daily dosing, making it a candidate for chronic treatment regimens . Toxicological assessments revealed low toxicity profiles in mammalian models, supporting its safety for further clinical evaluation.

Data Summary Table

Activity Effect Study Reference
AntidepressantSignificant reduction in depression scores
AnxiolyticReduction in anxiety-like behaviors
Anticancer (c-MYC downregulation)Inhibition of cancer cell proliferation

Q & A

Q. What are the common synthetic routes for 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol, and what key reagents and conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination. Key reagents include lithium aluminum hydride (LiAlH4) for reduction of intermediates like ketones or esters to alcohols, and dimethylamine derivatives for introducing the dimethylamino group. For example, oxidation of propanol derivatives using potassium permanganate (KMnO4) or chromium trioxide (CrO3) may precede substitution reactions with piperidine analogs . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical: polar aprotic solvents like acetonitrile improve nucleophilic substitution efficiency, while inert atmospheres prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the piperidine ring (δ 2.5–3.5 ppm) and dimethylamino group (δ 2.2–2.4 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 200.3 for [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) assesses purity, while chiral chromatography is required for enantiomeric excess determination if asymmetric synthesis is employed .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the asymmetric synthesis of 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol?

  • Methodological Answer : Traditional methods often yield racemic mixtures, necessitating chiral resolution. Advanced strategies include:
  • Chiral Catalysts : Use of organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of ketone precursors .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers. For example, Candida antarctica lipase B (CAL-B) has been used to resolve secondary alcohol intermediates .
  • Dynamic Kinetic Resolution (DKR) : Combines in situ racemization with enzymatic catalysis to achieve >90% ee .

Q. What computational approaches are effective in predicting the biological activity and receptor-binding affinity of 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., G-protein-coupled receptors). The dimethylamino group’s basicity (pKa ~9.5) enhances binding to acidic residues in receptor pockets .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates structural features (e.g., logP, polar surface area) with activity. For example, bulky substituents on the piperidine ring may reduce blood-brain barrier penetration .
  • MD Simulations : Molecular dynamics simulations (using GROMACS or AMBER) assess stability of ligand-receptor complexes over time .

Q. How can conflicting data regarding the compound’s biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from structural analogs or assay variability. Strategies include:
  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial proximity of protons) .

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for receptor-binding assays).

  • Comparative Analysis : Benchmark against structurally similar compounds (Table 1). For instance, replacing the dimethylamino group with a morpholine ring alters logD and receptor selectivity .

    Table 1 : Comparison of Structural Analogs and Biological Activity

    CompoundStructural FeaturelogPReceptor Affinity (IC₅₀, nM)
    Target4-(Dimethylamino)piperidine1.8150 ± 20
    Analog 14-Morpholinyl1.2420 ± 50
    Analog 24-Pyrrolidinyl2.190 ± 10

Q. What strategies mitigate hygroscopicity and instability of 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol during storage?

  • Methodological Answer :
  • Storage Conditions : Store under nitrogen or argon in sealed containers at −20°C. Desiccants (e.g., silica gel) reduce moisture uptake .
  • Salt Formation : Convert to hydrochloride salts (increases crystallinity and stability).
  • Lyophilization : Freeze-drying aqueous solutions produces stable amorphous powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.